molecular formula C8H12N2O4 B1226100 homo-AMPA

homo-AMPA

Cat. No.: B1226100
M. Wt: 200.19 g/mol
InChI Key: NZDIZJGEDFARSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Hydroxylation and Methylation:

Industrial Production Methods: Industrial production of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions: Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid analogs .

Mechanism of Action

Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid exerts its effects by binding to the AMPA receptor, causing a conformational change that opens the ion channel. This allows the influx of cations, such as sodium and calcium, leading to depolarization of the postsynaptic neuron and the propagation of excitatory signals. The molecular targets include the GluA1-GluA4 subunits of the AMPA receptor, and the pathways involved are crucial for synaptic transmission and plasticity .

Similar Compounds:

Uniqueness: Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid is unique in its selective agonism for AMPA receptors, making it a valuable tool for studying these receptors specifically without affecting other types of glutamate receptors .

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-amino-4-(5-methyl-3-oxo-1,2-oxazol-4-yl)butanoic acid

InChI

InChI=1S/C8H12N2O4/c1-4-5(7(11)10-14-4)2-3-6(9)8(12)13/h6H,2-3,9H2,1H3,(H,10,11)(H,12,13)

InChI Key

NZDIZJGEDFARSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)CCC(C(=O)O)N

synonyms

2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid
homo-AMPA

Origin of Product

United States

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